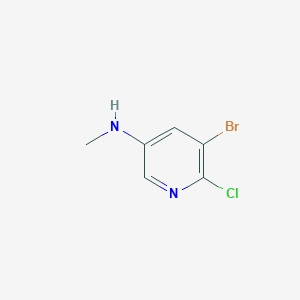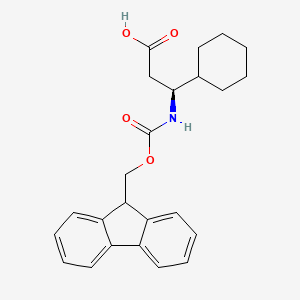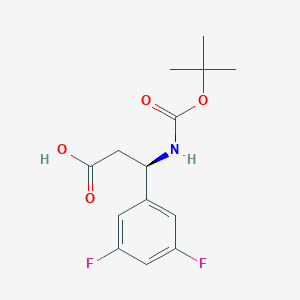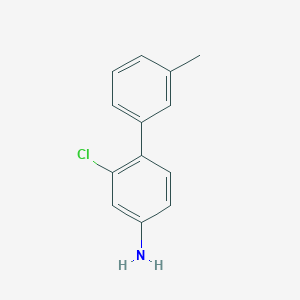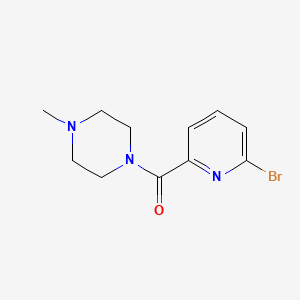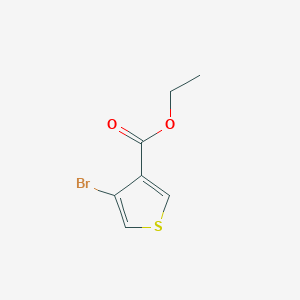
Ethyl 4-bromothiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is also known by other names such as 4-Bromo-3-thiophenecarboxylic acid ethyl ester . The compound has a molecular weight of 235.10 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 . The Canonical SMILES structure is CCOC(=O)C1=CSC=C1Br . Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 54.5 Ų . It has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : Ethyl 4-bromothiophene-3-carboxylate is used in the synthesis of various heterocyclic compounds, such as thienopyridinones and thienopyranones, which are important in organic chemistry and pharmaceuticals (Ames & Ribeiro, 1975).
Antibacterial and Antifungal Applications : Derivatives of 5-bromothiophene, including ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been found to exhibit antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Sharma et al., 2022).
Materials Science and Polymer Chemistry : this compound and similar compounds have been utilized in the field of materials science, particularly in the synthesis of polymers and conducting materials. For example, they are used in the direct arylation polymerization process, contributing to the development of new polymeric materials (Lin et al., 2020).
Pharmaceutical Research : this compound derivatives have been studied for their potential in pharmaceutical applications. Compounds synthesized from this chemical have been evaluated for anti-inflammatory, analgesic, and antimicrobial activities, suggesting their potential use in drug development (Ashalatha et al., 2009).
Photochemical Studies : This compound has also been studied for its photochemical properties. Research has focused on understanding its behavior under light exposure, which is critical for applications in photochemistry and the development of light-sensitive materials (D’Auria et al., 1989).
Safety and Hazards
Ethyl 4-bromothiophene-3-carboxylate is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
ethyl 4-bromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLHLAYBCZHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B8014561.png)
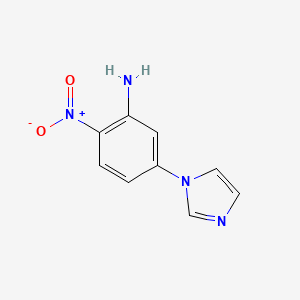
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B8014576.png)
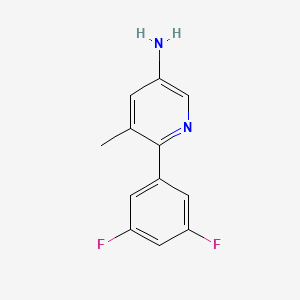
![tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B8014588.png)
